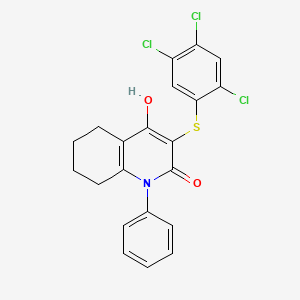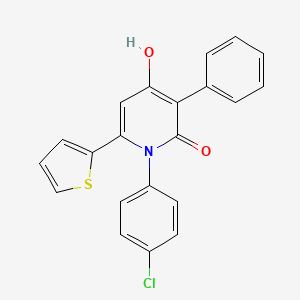
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone is a heterocyclic compound that features a pyridine ring substituted with chlorophenyl, phenyl, and thienyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde, acetophenone, and 2-thiophenecarboxaldehyde with ammonium acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-3-phenyl-5-(2-thienyl)-4-hydroxypyridine-2(1H)-one: Similar structure but with a different position of the thienyl group.
1-(4-Chlorophenyl)-3-phenyl-6-(2-furyl)-4-hydroxypyridine-2(1H)-one: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-(2-thienyl)-2(1H)-pyridinone is unique due to its specific substitution pattern, which may confer distinct electronic and steric properties
Propiedades
Fórmula molecular |
C21H14ClNO2S |
|---|---|
Peso molecular |
379.9g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-hydroxy-3-phenyl-6-thiophen-2-ylpyridin-2-one |
InChI |
InChI=1S/C21H14ClNO2S/c22-15-8-10-16(11-9-15)23-17(19-7-4-12-26-19)13-18(24)20(21(23)25)14-5-2-1-3-6-14/h1-13,24H |
Clave InChI |
PFNIITZIBTWEOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=C(N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Butyl-6-hydroxy-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),5,13(17),14-pentaene-4,8-dione](/img/no-structure.png)
![4-Hydroxy-6-phenyl-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione](/img/structure/B1188925.png)
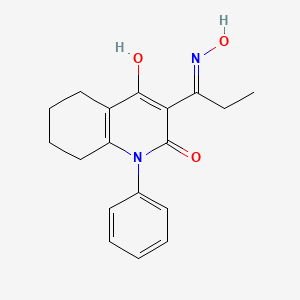
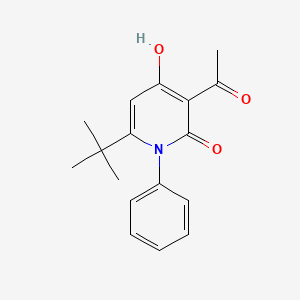
![2-(4-chloroanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B1188930.png)
![2-[(2-furylmethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B1188931.png)
![4-hydroxy-3,6,7-trimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B1188934.png)
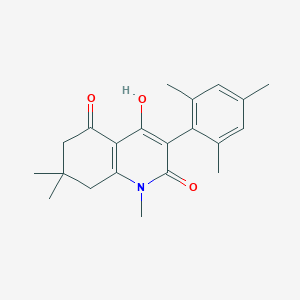
![2-hydroxy-3-mesityl-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B1188937.png)
![4-hydroxy-3-mesityl-1-methyl[1,8]naphthyridin-2(1H)-one](/img/structure/B1188938.png)
